molecular formula C15H16N4O3S B12459350 N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide

N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B12459350
M. Wt: 332.4 g/mol
InChI Key: PNJWARDIDWNCRB-UHFFFAOYSA-N
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Description

N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal and pharmaceutical chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide typically involves the reaction of an aromatic amine with a sulfonyl chloride, followed by the introduction of the carbamimidoyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-carbamimidoyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzenesulfonamide
  • N-carbamimidoyl-4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide

Uniqueness

N-carbamimidoyl-4-{[(E)-(2-methoxyphenyl)methylidene]amino}benzenesulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are advantageous.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[4-[(2-methoxyphenyl)methylideneamino]phenyl]sulfonylguanidine

InChI

InChI=1S/C15H16N4O3S/c1-22-14-5-3-2-4-11(14)10-18-12-6-8-13(9-7-12)23(20,21)19-15(16)17/h2-10H,1H3,(H4,16,17,19)

InChI Key

PNJWARDIDWNCRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N

Origin of Product

United States

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